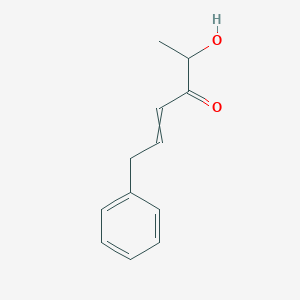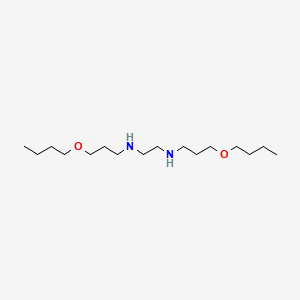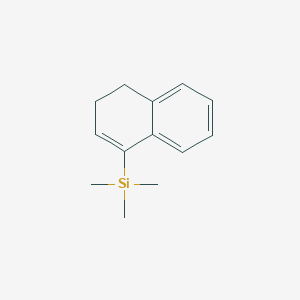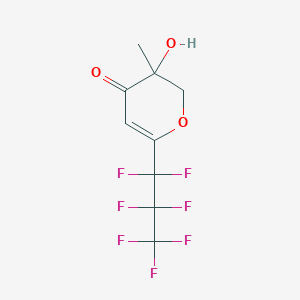
4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- is a heterocyclic compound with a unique structure that includes a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- typically involves a multi-step process. One common method includes the reaction of heptafluoropropyl ketone with a suitable dihydropyran derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired yield and purity. The process may also involve the use of protecting groups to ensure the selective formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality 4H-Pyran-4-one derivatives.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-pyran-4-one: A related compound with a similar pyran ring structure but different substituents.
4H-Pyran-4-one: The parent compound without the heptafluoropropyl and hydroxy-methyl groups.
2,6-Dimethyl-4H-pyran-4-one: Another derivative with methyl groups at different positions on the pyran ring.
Uniqueness
4H-Pyran-4-one, 6-(heptafluoropropyl)-2,3-dihydro-3-hydroxy-3-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the heptafluoropropyl group enhances its stability and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
62321-81-7 |
|---|---|
Molecular Formula |
C9H7F7O3 |
Molecular Weight |
296.14 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,3-heptafluoropropyl)-3-hydroxy-3-methyl-2H-pyran-4-one |
InChI |
InChI=1S/C9H7F7O3/c1-6(18)3-19-5(2-4(6)17)7(10,11)8(12,13)9(14,15)16/h2,18H,3H2,1H3 |
InChI Key |
YYVWPBDZYMJZGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=CC1=O)C(C(C(F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


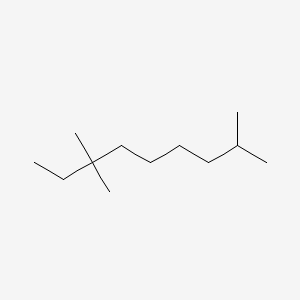
![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
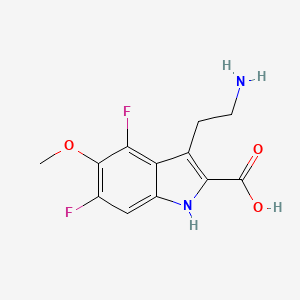
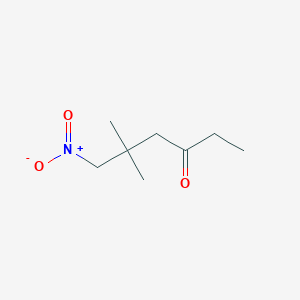
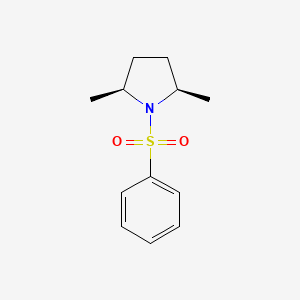

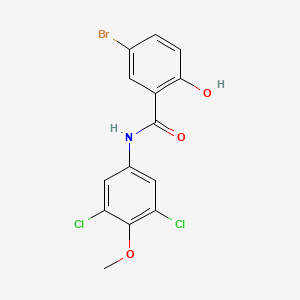
![(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]](/img/structure/B14548226.png)
